10-(4-bromophenyl)-10H-phenothiazine
Overview
Description
Phenothiazines are a class of organic compounds that have a three-ring structure which includes a diazine ring . The compound “10-(4-bromophenyl)-10H-phenothiazine” would be a derivative of phenothiazine, with a bromophenyl group attached .
Synthesis Analysis
While specific synthesis methods for “10-(4-bromophenyl)-10H-phenothiazine” were not found, similar compounds have been synthesized through various methods. For instance, compounds containing a 4-bromophenyl moiety have been synthesized through reactions involving palladium catalysts .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . These techniques can provide information about the arrangement of atoms within the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the interlayer space of montmorillonite was enlarged from 16.24 to 22.21 Å by introduction of APTES .Scientific Research Applications
Visible-Light-Driven Reduction of CO2 to CO
Methods of Application or Experimental Procedures
The complex was prepared by coordination with Co2+. All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation without another sacrificial reagent but only H2O .
Luminescent Probes for Selective Sensing of Metal Ions and Nitroaromatic Explosives
Methods of Application or Experimental Procedures: By manipulating the reactive ratios of two monomers, the color tailoring of the resultant COP samples was achieved .
Hole-Mediated Photoredox Catalysis
Comprehensive Summary of the Application
The compound has been used in hole-mediated photoredox catalysis. This involves the use of tris(p-substituted)biarylaminium radical cations as tunable, precomplexing, and potent photooxidants .
Methods of Application or Experimental Procedures
The process involves the use of visible light photoredox catalysis and synthetic organic electrochemistry. The tris(para-substituted)biarylamines become superoxidants in their photoexcited states, even able to oxidize molecules beyond the solvent window limits of cyclic voltammetry .
Optimization of Multilayered Ruddlesden–Popper Perovskite
Methods of Application or Experimental Procedures
The process involves the synthesis of a series of porous covalent organic polymers (COPs) using the Ni-catalyzed Yamamoto reaction. By manipulating the reactive ratios of two monomers, the color tailoring of the resultant COP samples was achieved .
Summary of Results or Outcomes
The emission peaks of these porous COP samples cover a wide color range from 533 up to 815 nm, which is the first near-infrared luminescent porous organic material. These materials might also find more applications in photocatalysis, organic electronics, and medical imaging .
Safety And Hazards
Future Directions
While specific future directions for “10-(4-bromophenyl)-10H-phenothiazine” were not found, research into similar compounds is ongoing. For example, novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents .
properties
IUPAC Name |
10-(4-bromophenyl)phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNS/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLVTMISRQOMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348574 | |
Record name | 10-(4-bromophenyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-bromophenyl)-10H-phenothiazine | |
CAS RN |
63524-03-8 | |
Record name | 10-(4-bromophenyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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